2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimide derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the phthalimide core. This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines. The phenylethyl group can be introduced via Friedel-Crafts acylation, using phenylacetic acid and a suitable acylating agent. The octyloxycarbonyl phenyl group is then attached through esterification reactions, using octanol and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds with similar core structures but different substituents.
Phenylethyl derivatives: Compounds with phenylethyl groups attached to various cores.
Octyloxycarbonyl derivatives: Compounds with octyloxycarbonyl groups attached to different aromatic systems.
Uniqueness
2-OXO-2-PHENYLETHYL 2-{4-[(OCTYLOXY)CARBONYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C32H31NO7 |
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Molecular Weight |
541.6 g/mol |
IUPAC Name |
phenacyl 2-(4-octoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C32H31NO7/c1-2-3-4-5-6-10-19-39-31(37)23-13-16-25(17-14-23)33-29(35)26-18-15-24(20-27(26)30(33)36)32(38)40-21-28(34)22-11-8-7-9-12-22/h7-9,11-18,20H,2-6,10,19,21H2,1H3 |
InChI Key |
ZAJJLSMPXVJWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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